molecular formula C15H12O2 B3045314 Methyl 9H-fluorene-3-carboxylate CAS No. 104820-82-8

Methyl 9H-fluorene-3-carboxylate

Cat. No.: B3045314
CAS No.: 104820-82-8
M. Wt: 224.25 g/mol
InChI Key: AVNVIKCPYJRCRB-UHFFFAOYSA-N
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Description

Methyl 9H-fluorene-3-carboxylate is an organic compound with the molecular formula C15H12O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carboxylate ester group at the 3-position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 9H-fluorene-3-carboxylate can be synthesized through several methods. One common approach involves the esterification of 9H-fluorene-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 9H-fluorene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 9H-fluorene-3-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed:

    Oxidation: 9H-fluorene-3-carboxylic acid.

    Reduction: 9H-fluorene-3-methanol.

    Substitution: Various halogenated derivatives of this compound.

Scientific Research Applications

Methyl 9H-fluorene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological systems and interactions due to its aromatic structure.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which methyl 9H-fluorene-3-carboxylate exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the ester group is converted to a carboxylic acid through the transfer of oxygen atoms. In substitution reactions, the aromatic ring undergoes electrophilic attack, leading to the formation of new chemical bonds.

Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of this compound are primarily determined by the nature of the reagents and conditions used. For instance, in halogenation reactions, the aromatic ring serves as the primary target for electrophilic attack.

Comparison with Similar Compounds

    9H-fluorene-3-carboxylic acid: The parent compound from which methyl 9H-fluorene-3-carboxylate is derived.

    9H-fluorene-3-methanol: A reduction product of this compound.

    Halogenated derivatives: Compounds formed through substitution reactions at the aromatic ring.

Uniqueness: this compound is unique due to its ester functional group, which imparts distinct chemical properties compared to its parent compound and other derivatives. This functional group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 9H-fluorene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c1-17-15(16)12-7-6-11-8-10-4-2-3-5-13(10)14(11)9-12/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNVIKCPYJRCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516604
Record name Methyl 9H-fluorene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104820-82-8
Record name Methyl 9H-fluorene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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